molecular formula C5H4N2O3 B088870 3-Hydroxy-2-nitropyridine CAS No. 15128-08-2

3-Hydroxy-2-nitropyridine

Cat. No. B088870
CAS RN: 15128-08-2
M. Wt: 140.1 g/mol
InChI Key: QBPDSKPWYWIHGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-2-nitropyridine is a yellow crystalline powder . It may be used in the synthesis of novel sulfonates that are potent inhibitors of cell proliferation and tubulin polymerization .


Synthesis Analysis

The synthesis of 3-hydroxy-2-nitropyridine involves adding 10g of 3-hydroxypyridine, 80ml of ethyl acetate, 4.2g of KNO3, and 21ml of acetic anhydride into a 250mL three-necked flask, and heating at 45°C with magnetic stirring . After the reaction is completed, it is cooled to room temperature, filtered with suction, washed with a small amount of ethyl acetate for 1 to 2 times, the filtrate is taken to adjust the pH to neutrality with saturated NaOH solution, and extracted with ethyl acetate for 3 to 4 times . The extract is then added with activated carbon and heated under reflux for 1 hour, cooled and filtered, and the filtrate is dried with anhydrous magnesium sulfate, filtered, concentrated on a rotary evaporator, and dried in a drying oven . This process yields 11.9 g of 3-hydroxy-2-nitropyridine, with a yield of 81% .


Molecular Structure Analysis

The molecular formula of 3-Hydroxy-2-nitropyridine is C5H4N2O3 . Its molecular weight is 140.1 .


Chemical Reactions Analysis

3-Hydroxy-2-nitropyridine may be used in the synthesis of novel sulfonates that are potent inhibitors of cell proliferation and tubulin polymerization . The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained (77 % yield) .


Physical And Chemical Properties Analysis

3-Hydroxy-2-nitropyridine is a yellow crystalline powder . Its melting point is 69-71 °C (lit.) . The density is 1.5657 (rough estimate) . It is slightly soluble in DMSO and methanol when heated .

Scientific Research Applications

  • Vibrational Spectral Studies and Molecular Stability Analyses : Studies on compounds like 3-Hydroxy-2-nitropyridine focus on their conformational stability and vibrational spectral analyses. These studies often use Density Functional Theory (DFT) and other advanced methods like Hartree-Fock for understanding molecular structures, energies, and vibrational frequencies. Such research provides insights into the molecular stability and bond strength of these compounds (Balachandran, Lakshmi, & Janaki, 2012).

  • Investigation of Molecular Structures and Chemical Reactivity : Research into compounds like 3-Hydroxy-2-nitropyridine often includes exploring their optimized molecular structure and corresponding vibrational assignments. This is crucial in understanding the size, shape, charge density distribution, and site of chemical reactivity of these molecules (Karnan, Balachandran, & Murugan, 2012).

  • Potential in Nonlinear Optics and Electronic Properties : The research also extends to investigating the third order nonlinear optical properties of such compounds. Studies on the electronic properties, dielectric constants, and dielectric loss, as well as the growth and characterization of single crystals of these compounds, are significant for their potential application in nonlinear optics (Justin, Anitha, & Inbanathan, 2018).

  • Pharmaceutical and Chemical Synthesis Applications : There's interest in the reactions and interactions of compounds like 3-Hydroxy-2-nitropyridine with other chemicals, which has implications in pharmaceuticals and chemical synthesis. For instance, studies have focused on reactions with other pyridine compounds in the creation of complex molecules (Okafor, 1976).

  • Role in Biotransformation and Microbial Processes : Biotransformation of these compounds using microbial agents like Cunninghamella elegans has been studied. Such processes are important in pharmaceutical and chemical industries, where microbial transformation is a key technique (Tully, Liu, Huang, Ye, Patel, & Goswami, 2012).

Safety And Hazards

3-Hydroxy-2-nitropyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, wash immediately with plenty of water .

Future Directions

3-Hydroxy-2-nitropyridine may be used in the synthesis of novel sulfonates that are potent inhibitors of cell proliferation and tubulin polymerization . This suggests potential applications in the development of new therapeutic agents.

properties

IUPAC Name

2-nitropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-4-2-1-3-6-5(4)7(9)10/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPDSKPWYWIHGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022264
Record name 3-Hydroxy-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2-nitropyridine

CAS RN

15128-82-2
Record name 3-Hydroxy-2-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15128-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-2-nitropyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015128822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitro-3-pyridinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97501
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxy-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-nitropyridin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.614
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Pyridinol, 2-nitro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-HYDROXY-2-NITROPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU357X85YB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-2-nitropyridine
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-2-nitropyridine
Reactant of Route 3
Reactant of Route 3
3-Hydroxy-2-nitropyridine
Reactant of Route 4
Reactant of Route 4
3-Hydroxy-2-nitropyridine
Reactant of Route 5
3-Hydroxy-2-nitropyridine
Reactant of Route 6
3-Hydroxy-2-nitropyridine

Citations

For This Compound
123
Citations
P Justin, K Anitha, SSR Inbanathan, G Giester, M Fleck - Optical materials, 2018 - Elsevier
… 3-hydroxy-2 nitropyridine was purchased from Alfa Aesar and used for synthesis without further purification. Crystals of 3H2NP were grown by dissolving the title compound in an …
Number of citations: 13 www.sciencedirect.com
WG Lima, FJ dos Santos, A Cristina Soares… - Synthetic …, 2019 - Taylor & Francis
… series (2a-e), in turn, was synthesized in same reaction conditions of benzoxazinones, differing only in starting material that, in this case, was the 3-hydroxy-2-nitropyridine. To the …
Number of citations: 13 www.tandfonline.com
F Ucun, V Güçlü, A Sağlam - Spectrochimica Acta Part A: Molecular and …, 2008 - Elsevier
… and calculated IR and R spectra of the conformers with the O single bond H bond angle of A: 110 and B: 250 respective to the C single bond O bond of 3-hydroxy-2-nitropyridine. C: A …
Number of citations: 26 www.sciencedirect.com
F Li, G Zhao, Z Deng, Y Hu, W Yang - Journal of Chemical & …, 2019 - ACS Publications
The solubility of 3-hydroxy-2-nitropyridine in ten pure solvents and two binary mixture solvents (tetrahydrofuran + n-hexane and tetrahydrofuran + isopropanol) was measured from …
Number of citations: 7 pubs.acs.org
P Justin, K Anitha - Journal of Molecular Structure, 2021 - Elsevier
… These values are comparable to similar reported structure 3‑hydroxy-2-nitropyridine [23]. The nitro group of the present molecule slightly inclined from the pyridine ring with an angle of …
Number of citations: 2 www.sciencedirect.com
KM Dyumaev, LD Smirnov - Russian Chemical Reviews, 1975 - iopscience.iop.org
… The first study of the nitration of 3-hydroxypyridine was carried out by Plazek and Rodgwald , who obtained 3-hydroxy-2-nitropyridine and demonstrated its structure by a series of …
Number of citations: 12 iopscience.iop.org
RC De Selms - The Journal of Organic Chemistry, 1968 - ACS Publications
… of Wulff6 for the preparationof 3-hydroxy-2-nitropyridine was … This procedure gave a 74% yield of 3-hydroxy-2-nitropyridine … was exhibited by the parent 3-hydroxy-2-nitropyridine (II). …
Number of citations: 27 pubs.acs.org
J Fraser, E Tittensor - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… 6-A mixture of 3-hydroxy-2-nitropyridine (10 g.) , methanol (100 cc), and 10% palladised charcoal (1 g.) was shaken with hydrogen at 1 atm. until absorption ceased. Removal of the …
Number of citations: 13 pubs.rsc.org
C Grundmann, R Richter - The Journal of Organic Chemistry, 1968 - ACS Publications
… The general method of Wulff6 for the preparationof 3-hydroxy-2-nitropyridine was … This procedure gave a 74% yield of 3-hydroxy-2-nitropyridine (II) as opposed to Wulff’s 50 to 57% …
Number of citations: 163 pubs.acs.org
KJ Broadley, E Burnell, RH Davies, ATL Lee… - Organic & …, 2016 - pubs.rsc.org
A series of 1′-(6-aminopurin-9-yl)-1′-deoxy-N-methyl-β-D-ribofuranuronamides that were characterised by 2-dialkylamino-7-methyloxazolo[4,5-b]pyridin-5-ylmethyl substituents on …
Number of citations: 2 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.